molecular formula C8H12O4 B1442904 Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate CAS No. 287193-07-1

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Cat. No. B1442904
M. Wt: 172.18 g/mol
InChI Key: MECFFZNWFZDTRY-UHFFFAOYSA-N
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Description

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula C8H12O4 . It is used in research .


Molecular Structure Analysis

The molecular structure of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate consists of 8 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C8H12O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h7H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

The boiling point of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate is not available . Its molecular weight is 172.18 . It has a molar refractivity of 41.03 .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate derivatives are key intermediates in synthetic organic chemistry. The synthesis and structural elucidation of these compounds provide insights into their potential applications. For instance, Brbot-Šaranović et al. (2001) detailed the synthesis of isomeric enaminones derived from ethyl 2-hydroxy-4-oxo-2-butenoate, showcasing their importance in studying tautomerism and intramolecular hydrogen bonding, which are crucial for understanding the reactivity and stability of organic molecules (Brbot-Šaranović et al., 2001).

Multicomponent Reactions (MCRs)

MCRs have been employed to synthesize trifluoromethylated pyran derivatives, highlighting the versatility of ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate in constructing complex heterocyclic structures. Wang et al. (2012) described a one-pot synthesis of trifluoromethylated pyrano[4,3-b]pyrans, demonstrating the efficiency of MCRs in generating fluorinated fused heterocyclic compounds which are of significant interest in medicinal chemistry (Wang et al., 2012).

Corrosion Inhibition

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate derivatives have also found applications in corrosion inhibition. Saranya et al. (2020) synthesized pyran derivatives and evaluated their effectiveness in mitigating acid corrosion on mild steel, demonstrating that these compounds can serve as efficient and environmentally benign corrosion inhibitors (Saranya et al., 2020).

Antioxidant Activity

The antioxidant properties of ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate derivatives have been explored, underscoring their potential in pharmaceutical and food industries. El-bayouki et al. (2014) synthesized pyrano-pyrimidines and multi-substituted γ-pyrans, some of which exhibited promising antioxidant activities, highlighting their therapeutic potential (El-bayouki et al., 2014).

Novel Synthetic Pathways

Research has also focused on developing novel synthetic pathways involving ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate to construct various heterocyclic compounds. Usachev et al. (2014) treated ethyl 4-aryl-6-(trifluoromethyl)-2-oxo-2H-pyran-3-carboxylates with sulfuric acid, leading to the synthesis of indeno[2,1-c]pyran diones, further expanding the chemical diversity accessible through the manipulation of pyran derivatives (Usachev et al., 2014).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H227, H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

Future Directions

There isn’t enough information available to predict future directions for research or applications of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate .

properties

IUPAC Name

ethyl 4-oxooxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECFFZNWFZDTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80708799
Record name Ethyl 4-oxooxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80708799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

CAS RN

287193-07-1
Record name Ethyl tetrahydro-4-oxo-2H-pyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287193-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxooxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80708799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-oxo-3,4-dihydro-2H-pyran-2-carboxylic acid ethyl ester (8.0 g, 46.0 mmol) and PdlC (10%, 0.20 g,) in EtOAc (70 mL) was shaken in a Parr bottle with hydrogen at 50 psi overnight and filtered through a pad of Celite. The filtrate was concentrated and the residue was distilled to give 2.62 g (33%) of yellowish oil: 1H NMR (CDCl3) δ 1.29 (t, 3H), 2.40 (d, 1H), 2.58-2.75 (m 3H), 3.79 (tt, 1H), 4.23 (q, 2H), 4.28 (m 1H), 4.40 (m, 1H).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
33%

Synthesis routes and methods II

Procedure details

A mixture of 4-oxo-3,4-dihydro-2H-pyran-2-carboxylic acid ethyl ester (8.0 g, 46 mmol) and Pd/C (10%, 0.20 g) in ethyl acetate (70 mL) was stirred under hydrogen (1 atm) for 4 hours. The mixture was filtered through a pad of Celite®. The filtrate was concentrated, and the residue was purified by silica gel column using 30% EtOAc in petroleum ether to give 4-oxo-tetrahydro-pyran-2-carboxylic acid ethyl ester (2.62 g, 33% yield) as an oil. 1H NMR (500 MHz, CDCl3) δ 4.40 (m, 1H), 4.23-4.31 (m, 3H), 3.79 (m, 1H), 2.61-2.74 (m, 3H), 2.40 (d, J=15.0 Hz, 1H), 1.31 (t, J=7.5 Hz, 3H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate
Reactant of Route 2
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate
Reactant of Route 3
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate
Reactant of Route 4
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate
Reactant of Route 5
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate
Reactant of Route 6
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

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